molecular formula C16H14N2O3 B2920583 N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-3-carboxamide CAS No. 2034350-23-5

N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2920583
CAS No.: 2034350-23-5
M. Wt: 282.299
InChI Key: GTSXYNPZLUFXNM-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-3-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is characterized by a hybrid structure incorporating two privileged heterocyclic scaffolds: a 5-methylisoxazole-3-carboxamide moiety and a furan ring, linked through a benzyl spacer. The isoxazole ring is a well-documented pharmacophore found in compounds with a broad spectrum of biological activities. Scientific literature has extensively reported that isoxazole-carboxamide derivatives exhibit potent biological activities, including immunosuppressive properties by inhibiting peripheral blood mononuclear cell (PBMC) proliferation and TNF-α production , as well as anticancer effects against various cell lines such as melanoma (B16F1) and colon adenocarcinoma (Colo205) . Some analogs have also been identified as inhibitors of viral replication, targeting enzymes like the RNA-dependent RNA polymerase (RdRp) of respiratory syncytial virus (RSV) . The mechanism of action for this class of compounds is often multi-faceted and may involve the induction of apoptosis through the upregulation of caspases and other pro-apoptotic factors . The presence of the furan heterocycle further enhances the potential of this molecule for structural diversification and interaction with biological targets. Researchers value this compound as a key intermediate for the synthesis and exploration of novel therapeutic agents, particularly in the fields of oncology, virology, and immunology. Its structure serves as a versatile building block for further chemical modification via coupling reactions or C-H functionalization strategies to build more complex molecular architectures . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-11-8-15(18-21-11)16(19)17-9-12-2-4-13(5-3-12)14-6-7-20-10-14/h2-8,10H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSXYNPZLUFXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the furan-3-yl and benzyl groups via coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furanones, while substitution reactions can yield various benzyl derivatives.

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The furan and isoxazole rings can interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are a subject of ongoing research.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Key differences arise from substitutions on the benzyl or phenyl groups attached to the isoxazole core:

Compound Name Substituents on Aromatic Ring Molecular Weight (g/mol) Key Properties/Findings Reference
Target Compound 4-(Furan-3-yl)benzyl 282.30 Electron-rich furan enhances π-π interactions; moderate lipophilicity
N-[4-(Diethylamino)phenyl]-3-(furan-3-yl)-5-methylisoxazole-4-carboxamide (39n) 4-(Diethylamino)phenyl 352.41 Diethylamino group increases solubility in polar solvents; basic nitrogen may enhance binding to acidic targets
5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenylisoxazole-4-carboxamide (SI10) 4-Methyl-3-nitrophenyl 340.34 Nitro group introduces strong electron-withdrawing effects; may reduce metabolic stability
N-Benzyl-N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide (25c) 4-(Diethylamino)phenyl (N-benzylated) 456.55 Benzylation increases lipophilicity; potential for enhanced membrane permeability

Key Observations :

  • Electron-Rich vs. Electron-Deficient Groups : The target compound’s furan-3-yl group (electron-donating) contrasts with nitro-substituted analogs (e.g., SI10), which exhibit reduced electron density and altered reactivity .
  • Solubility: Diethylamino-substituted derivatives (e.g., 39n) show improved aqueous solubility compared to the furan-containing target compound due to the basic amine group .

Isoxazole Core Modifications

The position of the carboxamide group and methyl substitution on the isoxazole ring significantly impacts molecular interactions:

Compound Name Isoxazole Substituents Key Spectral Data (¹H NMR) Synthesis Yield Reference
Target Compound 5-Methyl, 3-carboxamide Not explicitly reported; furan protons expected at δ 6.5–7.5 ppm N/A
N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (63) 5-(4-Fluoro-3-hydroxyphenyl), 3-carboxamide δ 7.51 (dd, J=7.0 Hz), 10.36 (s, 1H, -OH) 18%
9-(5-Amino-3-methylisoxazol-4-yl)-3,3-dimethyl-7-nitro-1H-xanthen-1-one (11j) 5-Amino, 3-methyl δ 2.24 (s, 3H, -CH₃); aromatic protons at δ 7.2–8.1 ppm Not reported

Key Observations :

  • Carboxamide Position: The target’s 3-carboxamide group (vs.
  • Methyl Substitution : The 5-methyl group in the target compound may sterically hinder interactions compared to unsubstituted isoxazoles (e.g., 11j) .

Biological Activity

N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

N 4 furan 3 yl benzyl 5 methylisoxazole 3 carboxamide\text{N 4 furan 3 yl benzyl 5 methylisoxazole 3 carboxamide}

IUPAC Name: N-[[4-(furan-3-yl)phenyl]methyl]-5-methyl-1,2-oxazole-3-carboxamide

CAS Number: 2034350-23-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of both furan and isoxazole rings allows for diverse interactions that can modulate biological functions.

Anticancer Activity

Research has indicated that derivatives of isoxazole, including this compound, exhibit significant anticancer properties. A study evaluating various isoxazole derivatives reported that certain compounds induced apoptosis in cancer cell lines by modulating the expression of key regulatory proteins such as Bcl-2 and p21^WAF1. Specifically, compound 3 (related to our target compound) was shown to decrease Bcl-2 levels while increasing p21^WAF1, suggesting a mechanism involving cell cycle arrest and apoptosis promotion .

CompoundIC50 (µM)Mechanism
386Apoptosis induction
6755Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A comparative study showed that modifications to the furan ring significantly impacted the bioactivity against various microbial strains. For instance, alterations that maintained the integrity of the furan group were crucial for preserving antimicrobial efficacy .

Case Studies

  • Respiratory Syncytial Virus (RSV) Inhibition : A study highlighted the role of isoxazole derivatives in inhibiting RSV entry. Modifications to the furan ring were found to be sensitive; removal or relocation of substituents led to a significant loss in potency .
  • Kinase Inhibition : Another investigation focused on kinase inhibitors demonstrated that certain isoxazole derivatives exhibited selective inhibition profiles against specific kinases relevant for cancer treatment. The selectivity index was notably high for compounds retaining the furan moiety .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivitySelectivity Index
N-(4-(furan-2-yl)benzyl)-5-methylisoxazole-3-carboxamideModerate anticancer activityLow
N-(4-(thiophen-3-yl)benzyl)-5-methylisoxazole-3-carboxamideLow antimicrobial activityModerate
N-(4-(pyridin-3-yl)benzyl)-5-methylisoxazole-3-carboxamideHigh selectivity for kinasesHigh

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